molecular formula C7H12ClNO2 B2833596 (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride CAS No. 2200278-74-4

(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride

Cat. No.: B2833596
CAS No.: 2200278-74-4
M. Wt: 177.63
InChI Key: BRRSGWFCZURAAE-JEDNCBNOSA-N
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Description

(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a six-membered ring and a four-membered ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor, such as a diester or a diketone.

    Introduction of the Azaspiro Moiety: The azaspiro moiety is introduced through a nucleophilic substitution reaction, where an amine group is incorporated into the spirocyclic structure.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are frequently used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride has numerous applications in scientific research, including:

    Chemistry: It serves as a versatile building block for the synthesis of complex molecules, including spirocyclic compounds and heterocycles.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, providing insights into biological pathways and mechanisms.

    Industry: The compound is used in the development of agrochemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of (6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Azaspiro[2.4]heptane-6-carboxylic acid: Lacks the hydrochloride salt form but shares the core structure.

    6-Amino-2-thiaspiro[3.3]heptane hydrochloride: Contains a sulfur atom in the spirocyclic ring, offering different chemical properties.

    2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride: Features a bicyclic structure with different spatial configuration.

Uniqueness

(6S)-5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride is unique due to its specific spirocyclic structure and the presence of both an azaspiro moiety and a carboxylic acid group. This combination of features provides distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and application.

Properties

IUPAC Name

(6S)-5-azaspiro[2.4]heptane-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-6(10)5-3-7(1-2-7)4-8-5;/h5,8H,1-4H2,(H,9,10);1H/t5-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRSGWFCZURAAE-JEDNCBNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(NC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12C[C@H](NC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2200278-74-4
Record name (6S)-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride
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